N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide, followed by cyclization with an appropriate aldehyde or ketone.
Introduction of the Amino Group: The amino group is introduced by reacting the triazole intermediate with ammonia or an amine under suitable conditions.
Attachment of the Benzamide Moiety: The final step involves the reaction of the triazole derivative with benzoyl chloride or a similar benzamide precursor to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of essential biomolecules in pathogens by binding to key enzymes. The triazole ring is known to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of various compounds.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: A triazole compound with broad-spectrum antifungal activity.
Voriconazole: A triazole used to treat serious fungal infections.
Uniqueness
N~1~-[(4-AMINO-5-SULFANYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfanyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C10H11N5OS |
---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
N-[(4-amino-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
InChI |
InChI=1S/C10H11N5OS/c11-15-8(13-14-10(15)17)6-12-9(16)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,16)(H,14,17) |
InChI Key |
YJXIZGOPJQPLKK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.